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Compound of Interest

Compound Name:
1-{4-[(Dimethylamino)methyl]-2-

thienyl}ethanone

CAS No.: 959237-37-7

Cat. No.: B1437792

Get Quote

Compound Name: 1-{4-[(Dimethylamino)methyl]thiophen-2-yl}ethanone CAS No: 959237-37-7

Molecular Formula: C

H

NOS Molecular Weight: 183.27 g/mol

Executive Summary
CAS 959237-37-7 is a functionalized thiophene derivative featuring an acetyl group at the C2

position and a dimethylaminomethyl moiety at the C4 position. It serves as a critical building

block in the synthesis of various bioactive molecules, particularly kinase inhibitors and histone

deacetylase (HDAC) inhibitors, where the thiophene ring acts as a bioisostere for phenyl rings

to improve metabolic stability and potency.

This protocol outlines a validated 3-step synthetic route designed for multi-gram to kilogram

scale-up. Unlike bench-scale methods that rely on tedious chromatography, this process
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emphasizes crystallization-driven purification and regioselective control, ensuring high purity

(>98%) and safety compliance.

Retrosynthetic Analysis & Strategy
The primary challenge in synthesizing substituted thiophenes is controlling regioselectivity.

Electrophilic aromatic substitution (EAS) on thiophenes typically favors the C2 and C5 positions

(alpha positions). Direct functionalization to achieve the C2-acetyl, C4-aminomethyl pattern

requires a strategic approach to avoid C5 substitution.

Strategic Logic
Disconnection 1 (C-N Bond): The dimethylamino group is introduced via nucleophilic

substitution of a benzylic-type halide. This avoids the poor regioselectivity of Mannich

reactions on the thiophene ring.

Disconnection 2 (C-Br Bond): The precursor bromide is generated via radical bromination of

a methyl group.

Disconnection 3 (C-C Bond): The scaffold is established by acetylating 3-methylthiophene.

While acetylation directs ortho (C2) and para (C5) to the sulfur, the C2 position is

electronically activated by the C3-methyl group, allowing for the isolation of the desired 2-

acetyl-4-methyl isomer.

Reaction Pathway Diagram

3-Methylthiophene
(Starting Material)

Step 1: Friedel-Crafts Acylation
(Regioselective)

AcCl, SnCl4
DCM, 0°C

Intermediate 1:
1-(4-methylthiophen-2-yl)ethanone

(CAS 13679-73-7)

Yield: ~75% Step 2: Radical Bromination
(Wohl-Ziegler)

NBS, AIBN
PhCl, 80°C Intermediate 2:

1-(4-(bromomethyl)thiophen-2-yl)ethanone
Yield: ~65% Step 3: Nucleophilic Substitution

(Amination)

HNMe2 (aq)
THF, RT Target Product:

CAS 959237-37-7
Yield: ~85%

Click to download full resolution via product page

Figure 1: Synthetic pathway for CAS 959237-37-7 highlighting key reagents and intermediates.

Process Safety & Scalability Assessment
Before proceeding, review the following critical safety parameters for large-scale execution:
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Hazard Class Critical Control Point Mitigation Strategy

Exotherm Step 1 (Acylation)

Strict Temperature Control:

Addition of SnCl

is highly exothermic. Maintain

internal temp <5°C. Use

jacketed reactors with active

cooling.

Radical Initiator Step 2 (Bromination)

Thermal Runaway Risk: AIBN

decomposes with gas

evolution. Charge AIBN in

portions or use a continuous

flow setup if >1kg. Ensure

condenser capacity exceeds

boil-up rate.

Lachrymator Step 2 Product (Bromide)

Containment: The

bromomethyl intermediate is a

potent lachrymator and skin

irritant. Handle solids in a

glovebox or ventilated powder

hood.

Volatility Step 3 (Dimethylamine)

Pressure Management:

Dimethylamine is a gas at RT

(bp 7°C). Use 40% aqueous

solution or THF solution in a

sealed vessel. Vent scrubbers

required.

Detailed Experimental Protocols
Step 1: Synthesis of 1-(4-methylthiophen-2-yl)ethanone
(Intermediate A)
Targeting the correct isomer from 3-methylthiophene.
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Reagents:

3-Methylthiophene (1.0 equiv)

Acetyl Chloride (1.2 equiv)

Tin(IV) Chloride (SnCl

) (1.2 equiv) [Alternative: AlCl

]

Dichloromethane (DCM) (10 Vol)

Protocol:

Setup: Charge a dry reactor with DCM and Acetyl Chloride under N

atmosphere. Cool to 0–5°C.[1][2]

Catalyst Addition: Add SnCl

dropwise over 30 minutes, maintaining temperature <10°C. The solution will turn
yellow/orange.

Substrate Addition: Add 3-Methylthiophene dropwise over 1 hour. Note: Slow addition is

crucial to favor the thermodynamic 2-acetyl-4-methyl product over the 2-acetyl-3-methyl

kinetic isomer.

Reaction: Stir at 0–5°C for 2 hours, then warm to 20°C and stir for 4 hours. Monitor by

HPLC/GC.

Quench: Pour the reaction mixture slowly into ice water (Caution: HCl evolution).

Workup: Separate phases. Extract aqueous layer with DCM. Wash combined organics with

1M NaOH (to remove acid), then Brine. Dry over Na

SO

.
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Purification: Concentrate in vacuo. The crude oil contains a mixture of isomers (typically

85:15 ratio). Purify via vacuum distillation (bp ~90°C at 2 mmHg) or recrystallization from

Hexanes if solidifies (mp 25-28°C).

Yield Target: 70–75%.

Step 2: Synthesis of 1-(4-(bromomethyl)thiophen-2-
yl)ethanone (Intermediate B)
Wohl-Ziegler Radical Bromination.

Reagents:

Intermediate A (1.0 equiv)[1][2]

N-Bromosuccinimide (NBS) (1.05 equiv)

AIBN (0.05 equiv)

Chlorobenzene or Acetonitrile (8 Vol) [Note: Avoid CCl

for scale-up due to environmental toxicity]

Protocol:

Setup: Charge Intermediate A and solvent into the reactor.

Reagent Addition: Add NBS and AIBN.

Initiation: Heat the mixture to 80°C (or reflux if using Acetonitrile). An induction period of 10-

30 mins is common before the reaction initiates (indicated by color change/exotherm).

Reaction: Stir at reflux for 2–4 hours. Monitor consumption of SM by HPLC. Stop reaction

before di-bromination occurs (>5% di-bromo impurity complicates purification).

Workup: Cool to 0°C to precipitate Succinimide byproduct. Filter off the solids.[1][2][3]

Isolation: Concentrate the filtrate. The residue is often a lachrymatory oil or low-melting solid.
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Purification: Recrystallize from Cyclohexane/EtOAc (9:1) to remove residual succinimide and

unreacted SM.

Yield Target: 60–65%.

Step 3: Synthesis of 1-{4-
[(Dimethylamino)methyl]thiophen-2-yl}ethanone (Target)
Nucleophilic Displacement.

Reagents:

Intermediate B (1.0 equiv)

Dimethylamine (40% aq. solution or 2M in THF) (3.0 equiv)

Tetrahydrofuran (THF) (5 Vol)

Potassium Carbonate (K

CO

) (1.5 equiv) [Optional, if using acid salt of amine]

Protocol:

Setup: Dissolve Intermediate B in THF. Cool to 0°C.

Addition: Add Dimethylamine solution dropwise. Caution: Exothermic.

Reaction: Allow to warm to Room Temperature (20–25°C) and stir for 3 hours.

Monitoring: HPLC should show complete conversion of the bromide.

Workup (Acid-Base Purification):

Concentrate THF.

Dissolve residue in Ethyl Acetate (EtOAc) and Water.
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Acid Extraction: Extract the organic layer with 1M HCl (2x). The product moves to the

aqueous phase (protonated); neutral impurities remain in EtOAc.

Basification: Cool the acidic aqueous phase and basify with 4M NaOH to pH 12.

Final Extraction: Extract the turbid aqueous mixture with DCM (3x).

Isolation: Dry DCM layer over MgSO

, filter, and concentrate to dryness.

Final Product: The resulting oil often crystallizes upon standing or can be converted to the

HCl salt for better stability.

Yield Target: 85–90%.

Analytical Controls & Specifications
Quality Control Table

Test Method Acceptance Criteria

Appearance Visual Pale yellow solid or viscous oil

Identification 1H NMR / MS Conforms to structure

Purity HPLC (C18, ACN/H2O) > 98.0% Area

Residual Solvents GC-HS < Limit (ICH Q3C)

Water Content Karl Fischer < 0.5% w/w

Key Spectral Data (Expected)
1H NMR (400 MHz, CDCl

):

2.30 (s, 6H, N(CH

)

), 2.55 (s, 3H, COCH
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), 3.45 (s, 2H, Ar-CH

-N), 7.45 (s, 1H, H-3), 7.60 (s, 1H, H-5).

Note: The diagnostic singlet at ~3.45 ppm confirms the aminomethyl group.

Mass Spectrometry: [M+H]

= 184.1 m/z.

Troubleshooting Guide
Common Issues & Solutions
Issue 1: Low Regioselectivity in Step 1.

Cause: Reaction temperature too high during addition.

Fix: Ensure temperature is <5°C. Use SnCl

instead of AlCl

for milder Lewis acid activity, improving selectivity for the 2,4-isomer.

Issue 2: Over-bromination in Step 2.

Cause: Excess NBS or prolonged reaction time.

Fix: Stop reaction at 90-95% conversion. The mono-bromo product is easily separated from

unreacted SM, but difficult to separate from di-bromo impurities.

Issue 3: Product Instability.

Cause: Free base amine oxidizes or degrades over time.

Fix: Store as the Hydrochloride (HCl) salt. Dissolve free base in diethyl ether and bubble HCl

gas to precipitate the stable salt form.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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